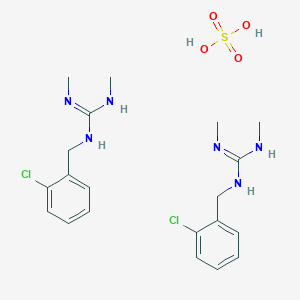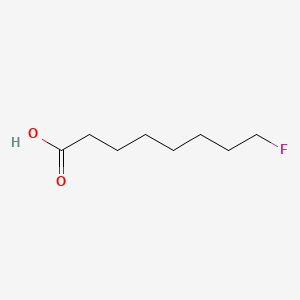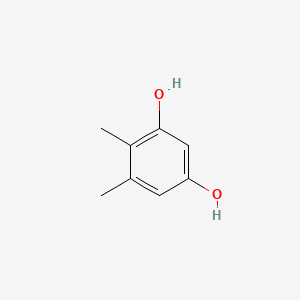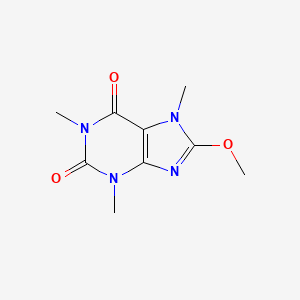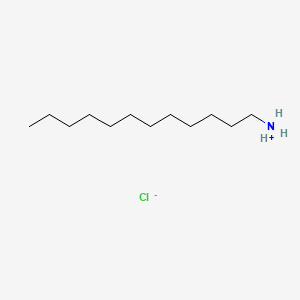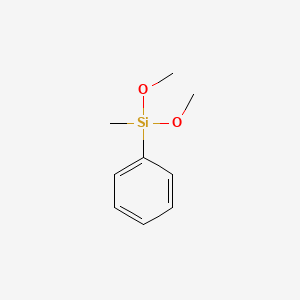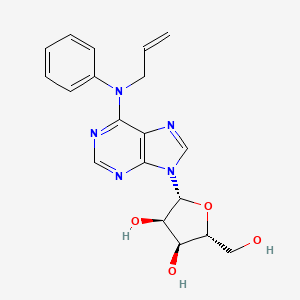
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a modified nucleoside derivative of adenosine, where the hydrogen atoms at the N(6) position of the adenosine molecule are replaced by a phenyl and an allyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the alkylation of adenosine. One common method is to react adenosine with phenyl and allyl halides in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a hydroxyl group.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as adenosine receptors or enzymes involved in nucleotide metabolism. The phenyl and allyl groups may enhance the binding affinity and selectivity of the compound for these targets, leading to modulation of signaling pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
N(6)-Benzyladenosine: Similar structure but with a benzyl group instead of a phenyl and allyl group.
N(6)-Cyclohexyladenosine: Contains a cyclohexyl group at the N(6) position.
N(6)-Methyladenosine: Contains a methyl group at the N(6) position.
Uniqueness
(2R,3R,4S,5R)-2-(6-(Allyl(phenyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to the presence of both phenyl and allyl groups, which may confer distinct biological activities and chemical properties compared to other N(6)-substituted adenosine derivatives. This dual substitution can enhance its potential as a therapeutic agent by providing a balance between hydrophobic and hydrophilic interactions with biological targets.
Properties
CAS No. |
71735-91-6 |
|---|---|
Molecular Formula |
C19H21N5O4 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(N-prop-2-enylanilino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H21N5O4/c1-2-8-23(12-6-4-3-5-7-12)17-14-18(21-10-20-17)24(11-22-14)19-16(27)15(26)13(9-25)28-19/h2-7,10-11,13,15-16,19,25-27H,1,8-9H2/t13-,15-,16-,19-/m1/s1 |
InChI Key |
JKOCKLFBFNXCOT-NVQRDWNXSA-N |
SMILES |
C=CCN(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Isomeric SMILES |
C=CCN(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Synonyms |
BM 11,189 BM 11189 BM-11189 N(6)-phenyl-N(6)-allyladenosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



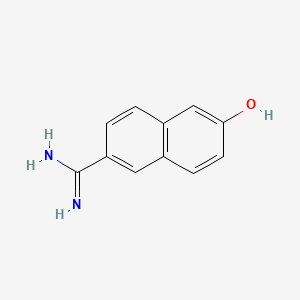
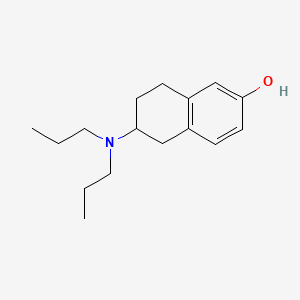

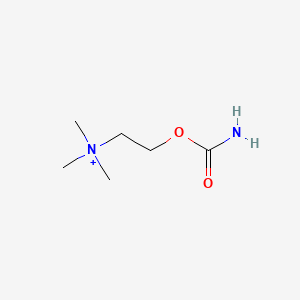
![(2S)-[(2S)-[(2R)-Amino-3-mercapto]-propylamino-(3S)-methyl]pentyloxy-3-phenylpropionyl-methionine Sulfone Isopropyl Ester Bis Hydrchloride](/img/structure/B1198890.png)
![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dihydrogen phosphate](/img/structure/B1198892.png)
